5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Catalog No.
S15943676
CAS No.
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Product Name

5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,8H2,1H3

InChI Key

AXMJOKNITVLFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NN=CN12)N

5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. Its molecular formula is C7H8N4C_7H_8N_4, and it has a molecular weight of 148.17 g/mol. The compound features a methyl group at the 5-position of the triazole ring and an amino group at the 8-position of the pyridine ring, which contributes to its unique chemical properties and biological activities .

Typical of nitrogen-containing heterocycles. It may undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Electrophilic aromatic substitution: The pyridine ring can be subjected to electrophilic attack, modifying its electronic properties.
  • Condensation reactions: The amino group may also engage in condensation reactions with carbonyl compounds to form imines or amines.

These reactions can be utilized in synthetic pathways to develop derivatives with enhanced biological activities or altered pharmacological profiles.

Research indicates that 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine exhibits significant biological activity. It has been evaluated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. Studies suggest that derivatives of this compound may inhibit certain pathways involved in inflammation and tumor growth .

Moreover, its structural similarity to other triazole-containing compounds positions it as a candidate for further exploration in drug design targeting various diseases.

The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be achieved through several methods:

  • Refluxing 3-amino-1,2,4-triazole with appropriate acylating agents: This method typically involves heating the reactants in a suitable solvent such as glacial acetic acid.
  • Cyclization reactions: Starting from simpler precursors like methyl-pyridine derivatives followed by cyclization can yield this compound effectively.
  • Multi-step synthesis: Involves intermediate compounds that undergo transformations leading to the final product.

Each method's efficiency varies based on the reagents and conditions used.

5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation and cancer.
  • Agriculture: Its derivatives may serve as agrochemicals due to their biological activity against pests or pathogens.
  • Material Science: Investigated for use in developing novel materials with specific electronic or optical properties.

Interaction studies involving 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine focus on its binding affinity with various biological targets. These studies assess:

  • Protein-ligand interactions: Understanding how this compound interacts with specific proteins can elucidate its mechanism of action.
  • Enzyme inhibition assays: Evaluating its ability to inhibit enzymes involved in disease pathways provides insight into its therapeutic potential.

Such studies are crucial for optimizing the compound's efficacy and safety profile in potential therapeutic applications.

5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberMolecular FormulaKey Features
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine1004-65-5C7H7N3C_7H_7N_3Methyl group at position 3; different biological activity profile.
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin7169-93-9C7H8N4C_7H_8N_4Similar molecular weight but different substitution pattern.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin169505C6H7N5C_6H_7N_5Contains a pyrimidine ring; distinct pharmacological properties.

The unique positioning of functional groups in 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine contributes to its distinct biological activities compared to these similar compounds. This uniqueness makes it an interesting target for further research and development in medicinal chemistry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.074896272 g/mol

Monoisotopic Mass

148.074896272 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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